Product packaging for 4-Chloroimidazo[5,1-f][1,2,4]triazine(Cat. No.:CAS No. 889945-79-3)

4-Chloroimidazo[5,1-f][1,2,4]triazine

Cat. No.: B1389414
CAS No.: 889945-79-3
M. Wt: 154.56 g/mol
InChI Key: YQKLYTZVBRYCJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloroimidazo[5,1-f][1,2,4]triazine is a fused heterocyclic compound featuring an imidazole ring fused to a 1,2,4-triazine core, with a chlorine substituent at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine nucleotides, enabling interactions with biological targets such as kinases and receptors . The compound has been explored as a dual inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR), demonstrating potent biochemical and cellular activity (e.g., compound 9 in ). Its synthesis typically involves Suzuki coupling reactions, enabling modular functionalization for structure-activity relationship (SAR) studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClN4 B1389414 4-Chloroimidazo[5,1-f][1,2,4]triazine CAS No. 889945-79-3

Properties

IUPAC Name

4-chloroimidazo[5,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-4-1-7-3-10(4)9-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKLYTZVBRYCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670381
Record name 4-Chloroimidazo[5,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889945-79-3
Record name 4-Chloroimidazo[5,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroimidazo[5,1-f][1,2,4]triazine typically involves the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines. This reaction proceeds through an addition/N2 elimination/cyclization pathway . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloroimidazo[5,1-f][1,2,4]triazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and may require the presence of catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminoimidazo[5,1-f][1,2,4]triazines, while cycloaddition reactions can produce various fused heterocyclic compounds.

Scientific Research Applications

4-Chloroimidazo[5,1-f][1,2,4]triazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Medicine: Explored for its therapeutic potential in various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 4-Chloroimidazo[5,1-f][1,2,4]triazine exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 4-Chloroimidazo[5,1-f][1,2,4]triazine and analogous fused triazine derivatives:

Compound Core Structure Key Substituents Aromaticity/Planarity
This compound Imidazo[5,1-f][1,2,4]triazine 4-Cl Highly aromatic, planar
Pyrrolo[2,1-f][1,2,4]triazine Pyrrole fused to triazine Variable (e.g., 7-Cl, 7-Br) Moderate aromaticity, less planar
Triazolo[5,1-c][1,2,4]triazine Triazole fused to triazine 3,7-NO₂ (e.g., triazavirin) Rigid, high thermal stability
Pyrazolo[5,1-c][1,2,4]triazine Pyrazole fused to triazine 3-tert-butyl, bromo Flexible, hydrogenated variants

Key Observations :

  • Aromaticity : The imidazo-triazine core exhibits greater aromaticity compared to pyrrolo-triazine, enhancing π-π stacking with protein targets .
  • Substituent Effects : Chlorine at the 4-position in imidazo-triazine improves electrophilicity and target binding, whereas bromo/chloro substituents in pyrrolo-triazines (e.g., 7-chloro derivative 21 in ) enhance potency but may increase hERG channel inhibition risks .
Pharmacological Activity

Table 2: Comparative Pharmacological Profiles

Compound Target/Activity IC₅₀/EC₅₀ Selectivity Notes
This compound (Compound 9 ) IGF-1R/IR dual inhibitor <10 nM (cellular) High selectivity over unrelated kinases
7-Chloropyrrolo[2,1-f][1,2,4]triazine (21 ) α7 nicotinic receptor ligand MED = 0.03 mg/kg (in vivo) Moderate hERG inhibition (42% at 3 µM)
Triazolo[5,1-c][1,2,4]triazine (Triazavirin) Antiviral (broad-spectrum) ND Low cytotoxicity, clinical use in Russia
Pyrrolo[2,1-f][1,2,4]triazine (Remdesivir metabolite) Antiviral (SARS-CoV-2 RNA polymerase) EC₅₀ = 0.77 µM Requires intracellular activation

Key Findings :

  • Imidazo-Triazine: Demonstrates dual IGF-1R/IR inhibition with sub-nanomolar potency, making it a candidate for oncology and metabolic disorders .
  • Triazolo-Triazine : Clinically validated for antiviral use but lacks the kinase inhibition breadth of imidazo derivatives .

Insights :

  • Imidazo-triazines benefit from modular Suzuki coupling but require specialized catalysts.
  • Pyrrolo-triazines face scalability issues due to multi-step synthesis and oxidation sensitivity .
Toxicity and Clinical Potential
  • Pyrrolo-Triazine : 7-Chloro derivative 21 exhibited 42% hERG inhibition at 3 µM, necessitating plasma concentration monitoring .
  • Triazolo-Triazine : Favorable safety profile in clinical trials for viral infections .

Biological Activity

4-Chloroimidazo[5,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique imidazo-triazine scaffold that contributes to its biological activity. Its structure allows for interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth and survival. For instance, compounds derived from this scaffold have been identified as inhibitors of Bruton’s tyrosine kinase (BTK), which plays a crucial role in the anti-apoptotic signaling pathways in cancer cells .
  • Case Studies :
    • In vitro studies using colorectal cancer cell lines (DLD-1 and HT-29) revealed that this compound derivatives significantly reduced cell viability and induced apoptosis through the activation of caspases .
    • A zebrafish embryo xenograft model demonstrated that these compounds not only inhibited tumor growth but also exhibited synergistic effects when combined with traditional chemotherapeutic agents like 5-fluorouracil (5-FU) .

Other Biological Activities

Beyond anticancer effects, this compound has shown potential as an agonist for Toll-like receptor 7 (TLR7), which is involved in immune response modulation. This property suggests possible applications in immunotherapy and infectious disease treatment .

Data Summary

Activity Cell Lines Effect Mechanism
AnticancerDLD-1, HT-29Reduced viabilityBTK inhibition; apoptosis via caspases
Tumor Growth InhibitionZebrafish embryo modelDecreased tumor sizeSynergistic effect with 5-FU
TLR7 Agonist ActivityVarious immune cellsEnhanced immune responseActivation of TLR7 signaling pathways

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloroimidazo[5,1-f][1,2,4]triazine, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is synthesized via cyclocondensation of 5-aminoimidazole derivatives with triazine precursors under reflux (80–100°C) in anhydrous solvents like acetonitrile. Chlorination at the 4-position is achieved using POCl₃ with catalytic DMF. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of imidazole to triazine) and inert atmospheres to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer:

  • ¹H NMR : Distinct signals for imidazole protons (δ 8.2–8.5 ppm) and absence of NH₂ protons confirm substitution.
  • ¹³C NMR : Peaks at ~150 ppm (triazine carbons) and ~120 ppm (imidazole carbons).
  • HRMS : Molecular ion [M+H]⁺ at m/z 175.03 (C₄H₂ClN₅⁺) with isotopic Cl pattern.
  • X-ray crystallography resolves fused bicyclic geometry .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes polar impurities. Recrystallization in ethanol/water (1:5) enhances purity (>98%). Monitor via TLC (Rf 0.4 in ethyl acetate) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) identify electrophilic sites. Fukui indices reveal C-4 as most reactive for nucleophilic substitution. Molecular dynamics simulations (NAMD) model solvent effects, e.g., DMSO stabilizes transition states better than THF .

Q. What experimental designs resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

  • Methodological Answer:

  • Kinetic Studies : Vary Pd catalyst loading (0.5–5 mol%) and track conversion via HPLC.
  • Isotopic Labeling : Use ¹⁵N-labeled triazine to trace bond cleavage pathways.
  • Controlled Atmosphere Reactors : Eliminate O₂/H₂O interference in Suzuki-Miyaura couplings .

Q. How to optimize catalytic systems for C–H functionalization of this compound?

  • Methodological Answer: Screen Ru(II)/Rh(III) catalysts with directing groups (e.g., pyridyl). High-throughput experimentation (HTE) in microreactors identifies optimal conditions: 100°C, 12 h, AcOH additive. TOF analysis prioritizes Ru(cod)Cl₂ for meta-selectivity .

Q. What mechanistic insights explain unexpected stability of this compound under acidic conditions?

  • Methodological Answer:

  • pH-Dependent Stability Assays : Monitor decomposition (UV-Vis at 270 nm) in HCl (0.1–6 M).
  • DFT Transition State Analysis : N-protonation at triazine ring increases activation energy (ΔG‡ = 25 kcal/mol).
  • Hammett Studies : Electron-withdrawing substituents enhance stability (ρ = +1.2) .

Q. How to design a multi-step synthesis protocol for this compound-based kinase inhibitors?

  • Methodological Answer:

  • Retrosynthetic Analysis : Target imidazo-triazine core via Buchwald-Hartwig amination (Pd₂(dba)₃/XPhos).
  • Parallel Synthesis : Introduce diversely substituted aryl groups at C-7 using Sonogashira coupling.
  • ADMET Prediction : QSAR models (e.g., SwissADME) prioritize derivatives with logP < 3.5 and PSA < 90 Ų .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroimidazo[5,1-f][1,2,4]triazine
Reactant of Route 2
4-Chloroimidazo[5,1-f][1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.